molecular formula C33H28FN2O5D5 B602579 4-Hydroxy Atorvastatin Lactone CAS No. 265989-49-9

4-Hydroxy Atorvastatin Lactone

Numéro de catalogue: B602579
Numéro CAS: 265989-49-9
Poids moléculaire: 561.67
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Hydroxy Atorvastatin Lactone is a metabolite of atorvastatin, a widely used HMG-CoA reductase inhibitor. Atorvastatin is commonly prescribed to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is formed in vivo through the metabolism of atorvastatin and exists in equilibrium with its acid form .

Mécanisme D'action

Target of Action

P-Hydroxyatorvastatin lactone, a metabolite of Atorvastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .

Mode of Action

P-Hydroxyatorvastatin lactone interacts with its target, HMG-CoA Reductase, by competitively inhibiting the enzyme . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, thereby blocking the endogenous production of cholesterol in the liver . The lactone form of Atorvastatin is also known to inhibit mitochondrial complex III and modulate proteasome activities .

Biochemical Pathways

The primary biochemical pathway affected by P-Hydroxyatorvastatin lactone is the mevalonate pathway , which is responsible for the synthesis of cholesterol and other important biomolecules . By inhibiting HMG-CoA Reductase, the compound reduces the production of mevalonic acid, a precursor for cholesterol and other lipids . This leads to a decrease in the levels of LDL, sometimes referred to as “bad cholesterol”, and VLDL .

Pharmacokinetics

The pharmacokinetics of P-Hydroxyatorvastatin lactone involves its absorption, distribution, metabolism, and excretion (ADME). The compound exists in equilibrium with its carboxylic acid form in vivo . Its disposition is determined by cytochrome P450 (CYP) 3A4 and organic anion transporting polypeptides (OATPs) . Atorvastatin and its metabolites are mainly eliminated in the bile without enterohepatic recirculation . The renal elimination of atorvastatin is very minimal and represents less than 1% of the eliminated dose .

Result of Action

The primary result of P-Hydroxyatorvastatin lactone’s action is the reduction of abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease . This includes a reduction in the incidences of all-cause mortality, including fatal

Analyse Biochimique

Biochemical Properties

P-Hydroxyatorvastatin lactone plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450 (CYP) 3A4 and organic anion transporting polypeptides (OATPs) . These interactions are crucial for the metabolism and disposition of P-Hydroxyatorvastatin lactone .

Cellular Effects

The cellular effects of P-Hydroxyatorvastatin lactone are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The lactone form of statins, including P-Hydroxyatorvastatin lactone, has been associated with mitochondrial complex III inhibition .

Molecular Mechanism

The molecular mechanism of P-Hydroxyatorvastatin lactone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The lactone form inhibits mitochondrial complex III and modulates proteasomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of P-Hydroxyatorvastatin lactone change over time. The lactone compounds in serum could be stabilized by lowering the temperature to 4°C or lowering the serum pH to 6.0 .

Metabolic Pathways

P-Hydroxyatorvastatin lactone is involved in the cholesterol biosynthetic pathway . It undergoes pH-dependent hydroxy acid–lactone interconversion similar to other statins .

Transport and Distribution

P-Hydroxyatorvastatin lactone is transported and distributed within cells and tissues. It is subject to extensive first-pass metabolism in the gut wall as well as in the liver .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 4-Hydroxy Atorvastatin Lactone involves the hydroxylation of atorvastatin. This process is typically catalyzed by the enzyme CYP3A4, which introduces a hydroxyl group at the para position of the aromatic ring . The reaction conditions often include the use of organic solvents such as acetonitrile and formic acid, and the reaction is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the compound. Solid-phase extraction is commonly employed for sample preparation .

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy Atorvastatin Lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include different hydroxylated and lactone derivatives of atorvastatin .

Applications De Recherche Scientifique

Cholesterol Management

4-Hydroxy Atorvastatin Lactone is recognized for its role as a potent HMG-CoA reductase inhibitor. This mechanism is crucial in lowering cholesterol levels and managing conditions such as hyperlipidemia and cardiovascular diseases. The lactone form is believed to be more bioactive than its hydroxy acid counterpart, enhancing its effectiveness in cholesterol reduction .

Drug Metabolism

Research indicates that this compound plays a significant role in the metabolism of atorvastatin itself. It is involved in the interconversion between the active hydroxy acid and the inactive lactone forms, which affects the pharmacokinetics of atorvastatin and its metabolites. This interconversion is mediated by UDP-glucuronosyltransferase enzymes, particularly UGT1A3, highlighting the importance of this lactone in understanding atorvastatin's overall efficacy and safety profile .

Anti-inflammatory Effects

Recent studies suggest that this compound may possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation. For instance, it may influence the expression of pro-inflammatory cytokines and contribute to the resolution of inflammation .

Case Study 1: Impact on Drug Interactions

A study assessed the differential inhibition of drug-metabolizing enzymes by atorvastatin metabolites, including this compound. The findings indicated that this metabolite significantly affects cytochrome P450 enzyme activity, which is critical for drug interactions and metabolism . This insight is vital for clinicians when prescribing atorvastatin alongside other medications.

Case Study 2: Rhabdomyolysis Risk Assessment

In a cohort study examining patients on atorvastatin therapy, elevated levels of both atorvastatin lactone and its hydroxy metabolite were associated with an increased risk of statin-induced myopathy and rhabdomyolysis. This highlights the importance of monitoring these metabolites in clinical practice to mitigate adverse effects while maximizing therapeutic benefits .

Comparative Analysis Table

Application AreaDescriptionReferences
Cholesterol ManagementInhibits HMG-CoA reductase to lower cholesterol levels effectively. ,
Drug MetabolismInvolved in the interconversion between active and inactive forms affecting pharmacokinetics. ,
Anti-inflammatory EffectsModulates inflammatory pathways potentially benefiting chronic inflammatory conditions. ,
Risk AssessmentAssociated with increased risk of myopathy; important for monitoring in clinical settings. ,

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-Hydroxy Atorvastatin Lactone is unique due to its specific hydroxylation pattern, which influences its metabolic stability and biological activity. Its distinct chemical structure allows for targeted interactions with enzymes and receptors involved in cholesterol metabolism .

Activité Biologique

4-Hydroxy Atorvastatin Lactone (4-OH-Atorvastatin Lactone) is a significant metabolite of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor used primarily for managing hyperlipidemia and reducing cardiovascular risk. Understanding the biological activity of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Pharmacokinetics and Metabolism

Atorvastatin undergoes extensive first-pass metabolism, leading to the formation of several active metabolites, including 4-OH-Atorvastatin. The interconversion between the lactone and acid forms of atorvastatin is a critical aspect of its pharmacokinetics. The lactone form is more lipophilic, which may influence its absorption and distribution in tissues compared to the acid form .

Table 1: Pharmacokinetic Properties of Atorvastatin and Its Metabolites

CompoundCmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)
Atorvastatin Acid8011412
Atorvastatin Lactone12022040
4-Hydroxy Atorvastatin601.510N/A

4-OH-Atorvastatin exhibits similar pharmacological properties to atorvastatin, primarily through the inhibition of HMG-CoA reductase, which plays a vital role in cholesterol biosynthesis. This inhibition leads to decreased cholesterol levels in the liver, subsequently increasing LDL receptor expression and enhancing the clearance of LDL from the bloodstream .

Activation of Nuclear Receptors

Research indicates that atorvastatin metabolites, including 4-OH-Atorvastatin, can activate nuclear receptors such as Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR). These receptors are involved in the regulation of drug metabolism and transport genes. Specifically, while atorvastatin and its metabolites can induce PXR-mediated gene expression, their effects on CAR activation remain less pronounced .

Clinical Implications

The clinical significance of 4-OH-Atorvastatin is underscored by its role in therapeutic drug monitoring (TDM). Variability in patient adherence to atorvastatin therapy can be assessed by measuring plasma concentrations of both atorvastatin and its metabolites, including the lactone form. Studies have shown that adherence impacts lipid-lowering efficacy, with higher concentrations correlating with improved outcomes .

Case Study: Patient Adherence and Lipid Control

A recent observational study involving 65 patients evaluated adherence to atorvastatin therapy using pharmacokinetic modeling. The results indicated that patients with higher plasma concentrations of atorvastatin and its metabolites had significantly lower LDL cholesterol levels. This finding emphasizes the importance of monitoring metabolite levels for optimizing treatment strategies .

Side Effects and Drug Interactions

While generally well-tolerated, atorvastatin and its metabolites can lead to adverse effects such as myopathy and liver enzyme elevations. The differential inhibition of drug-metabolizing enzymes by various atorvastatin metabolites may contribute to these side effects. For instance, 4-OH-Atorvastatin has been shown to interact with cytochrome P450 enzymes, potentially affecting the metabolism of co-administered drugs .

Propriétés

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJMDZSAAFACAM-KAYWLYCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167535
Record name p-Hydroxyatorvastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163217-70-7
Record name (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163217-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxyatorvastatin lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxyatorvastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYATORVASTATIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1316I46GEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.